molecular formula C14H9NO2S B13662181 2-(2-Naphthyl)thiazole-4-carboxylic Acid

2-(2-Naphthyl)thiazole-4-carboxylic Acid

Cat. No.: B13662181
M. Wt: 255.29 g/mol
InChI Key: SORZSBORLXFHFY-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)thiazole-4-carboxylic Acid is a heterocyclic organic compound that features a thiazole ring fused with a naphthalene moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The incorporation of a naphthyl group enhances the compound’s potential for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as iodine or ammonium acetate.

Industrial Production Methods

Industrial production of 2-(2-Naphthyl)thiazole-4-carboxylic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(2-Naphthyl)thiazole-4-carboxylic Acid can be compared with other thiazole derivatives:

Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

2-naphthalen-2-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C14H9NO2S/c16-14(17)12-8-18-13(15-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,17)

InChI Key

SORZSBORLXFHFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=CS3)C(=O)O

Origin of Product

United States

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